molecular formula C12H10O4 B14148600 2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 89266-72-8

2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one

Cat. No.: B14148600
CAS No.: 89266-72-8
M. Wt: 218.20 g/mol
InChI Key: OSPUWTVGLFWWEW-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans This compound is characterized by its unique fused ring structure, which includes a furan ring and a benzopyran ring

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism by which 2-Hydroxy-2-methyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furobenzopyrans and related heterocyclic compounds such as:

Uniqueness

What sets 2-Hydroxy-2-methyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one apart is its unique fused ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

89266-72-8

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

2-hydroxy-2-methyl-3H-furo[3,2-c]chromen-4-one

InChI

InChI=1S/C12H10O4/c1-12(14)6-8-10(16-12)7-4-2-3-5-9(7)15-11(8)13/h2-5,14H,6H2,1H3

InChI Key

OSPUWTVGLFWWEW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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